molecular formula C14H15N3 B2785693 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine CAS No. 929973-44-4

2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine

Cat. No. B2785693
CAS RN: 929973-44-4
M. Wt: 225.295
InChI Key: DBOFAIZAMCFPNL-UHFFFAOYSA-N
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Description

2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine is a chemical compound used for proteomics research . It has a molecular formula of C14H15N3 and a molecular weight of 225.29 .


Synthesis Analysis

The synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine and its derivatives has been reported in the literature . By altering substituents on the phenyl moiety, a series of analogues of 2-phenyl-5,6,7,8-tetrahydroquinazolin-6-amine were synthesized and tested for P2X1-purinoceptor activity in isolated rat vasa deferentia .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine can be analyzed using various spectroscopic techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine can be determined using various analytical techniques. For example, its molecular weight is 225.29 and its molecular formula is C14H15N3 .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine is the P2X1-purinoceptor . This receptor plays a crucial role in the contractions of smooth muscle cells in the vasa deferentia, which is essential for sperm transport .

Mode of Action

The compound interacts with its target, the P2X1-purinoceptor, by acting as an antagonist . This means it binds to the receptor and inhibits its function. The inhibition of the P2X1-purinoceptor results in the attenuation of contractile responses to electrical field stimulation .

Biochemical Pathways

The compound affects the pathway involving the release of adenosine 5′-triphosphate (ATP) and noradrenaline from neurons . These neurotransmitters stimulate the P2X1-purinoceptors and α1A-adrenoceptors, respectively, leading to contractions of smooth muscle cells in the vasa deferentia . By antagonizing the P2X1-purinoceptor, the compound disrupts this pathway and inhibits these contractions .

Pharmacokinetics

The compound’s potency was found to be influenced by the addition of polar substituents to the phenyl moiety . For instance, a compound with 2-hydroxy, 4-fluoro substituents exhibited the greatest potency, with an IC50 of 14 μM .

Result of Action

The molecular effect of the compound’s action is the noncompetitive antagonism of contractions mediated by exogenously administered αß-methylene ATP . On a cellular level, this results in the inhibition of sympathetically mediated contractions of smooth muscle cells in the vasa deferentia .

Action Environment

The action, efficacy, and stability of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine can be influenced by various environmental factors. For instance, the compound’s potency was found to be affected by the presence of polar substituents on the phenyl moiety . .

properties

IUPAC Name

2-phenyl-5,6,7,8-tetrahydroquinazolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c15-12-6-7-13-11(8-12)9-16-14(17-13)10-4-2-1-3-5-10/h1-5,9,12H,6-8,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOFAIZAMCFPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=NC=C2CC1N)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine

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